molecular formula C10H11NO2S B14147076 Benzamide, N,N-dimethyl-3,4-methylenedioxythio- CAS No. 52777-92-1

Benzamide, N,N-dimethyl-3,4-methylenedioxythio-

Cat. No.: B14147076
CAS No.: 52777-92-1
M. Wt: 209.27 g/mol
InChI Key: AADYEFPKZQWOIT-UHFFFAOYSA-N
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Description

Benzamide, N,N-dimethyl-3,4-methylenedioxythio- is an organic compound with a complex structure that includes a benzamide core substituted with N,N-dimethyl groups and a methylenedioxythio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N-dimethyl-3,4-methylenedioxythio- typically involves the reaction of benzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The methylenedioxythio group can be introduced through a subsequent reaction with a suitable thiol reagent under controlled conditions. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N-dimethyl-3,4-methylenedioxythio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methylenedioxythio moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted benzamide derivatives with new functional groups.

Scientific Research Applications

Benzamide, N,N-dimethyl-3,4-methylenedioxythio- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N,N-dimethyl-3,4-methylenedioxythio- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methylenedioxythio group can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N,N-dimethyl-: A simpler analog without the methylenedioxythio group.

    Benzamide, 3,4-dimethoxy-N-methyl-: A related compound with different substituents on the benzamide core.

Uniqueness

Benzamide, N,N-dimethyl-3,4-methylenedioxythio- is unique due to the presence of the methylenedioxythio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

52777-92-1

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

N,N-dimethyl-1,3-benzodioxole-5-carbothioamide

InChI

InChI=1S/C10H11NO2S/c1-11(2)10(14)7-3-4-8-9(5-7)13-6-12-8/h3-5H,6H2,1-2H3

InChI Key

AADYEFPKZQWOIT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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